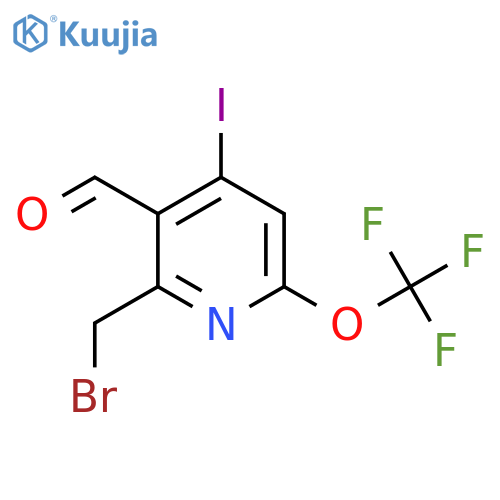Cas no 1806743-18-9 (2-(Bromomethyl)-4-iodo-6-(trifluoromethoxy)pyridine-3-carboxaldehyde)

1806743-18-9 structure
商品名:2-(Bromomethyl)-4-iodo-6-(trifluoromethoxy)pyridine-3-carboxaldehyde
CAS番号:1806743-18-9
MF:C8H4BrF3INO2
メガワット:409.926544189453
CID:4813860
2-(Bromomethyl)-4-iodo-6-(trifluoromethoxy)pyridine-3-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-(Bromomethyl)-4-iodo-6-(trifluoromethoxy)pyridine-3-carboxaldehyde
-
- インチ: 1S/C8H4BrF3INO2/c9-2-6-4(3-15)5(13)1-7(14-6)16-8(10,11)12/h1,3H,2H2
- InChIKey: KAVVPGFNIQLQDX-UHFFFAOYSA-N
- ほほえんだ: IC1C=C(N=C(CBr)C=1C=O)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 254
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 39.2
2-(Bromomethyl)-4-iodo-6-(trifluoromethoxy)pyridine-3-carboxaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029088555-1g |
2-(Bromomethyl)-4-iodo-6-(trifluoromethoxy)pyridine-3-carboxaldehyde |
1806743-18-9 | 97% | 1g |
$1,445.30 | 2022-03-31 |
2-(Bromomethyl)-4-iodo-6-(trifluoromethoxy)pyridine-3-carboxaldehyde 関連文献
-
Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
-
2. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
-
Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
1806743-18-9 (2-(Bromomethyl)-4-iodo-6-(trifluoromethoxy)pyridine-3-carboxaldehyde) 関連製品
- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)
- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)
- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)
- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
